Bivalirudin Impurity 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bivalirudin Impurity 1 is an impurity of Bivalirudin , which is a synthetic 20 residue peptide . Bivalirudin is a direct thrombin inhibitor used to treat patients with heparin-induced thrombocytopenia .

Synthesis Analysis

The synthetic peptide approach has the advantage over other approaches in that the synthetic peptide can be generated in a quick and well-controlled way using solid phase peptide synthesis (SPPS) . Impurities in the final desired synthetic peptide product can be produced both during manufacturing and upon storage .Molecular Structure Analysis

The amino acid sequence of bivalirudin has a monoisotopic mass of 2178.9858 Da . The molecular formula of Bivalirudin Impurity 1 is not explicitly mentioned in the search results.Chemical Reactions Analysis

Bivalirudin mediates an inhibitory action on thrombin by directly and specifically binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . The action of bivalirudin is reversible because thrombin will slowly cleave the thrombin-bivalirudin bond which recovers the active site of thrombin .Aplicaciones Científicas De Investigación

Anticoagulant Therapy in Percutaneous Coronary Intervention (PCI)

Specific Scientific Field

Cardiology and interventional cardiology.

Summary of Application

Bivalirudin Impurity 1 is used as an anticoagulant during invasive intravascular procedures, particularly in PCI. These procedures involve treating patients with ischaemic heart disease by positioning a balloon within a coronary artery and inflating it to distend occlusions. Bivalirudin inhibits thrombin, preventing clot formation during PCI.

Experimental Procedures

Results

Bivalirudin effectively prevents clot formation during PCI, reducing ischaemic events and major bleeding compared to standard care (unfractionated heparin with GPIIb/IIIa inhibitor). Quantitative data on its efficacy and safety are available .

Synthetic Peptide Impurity Analysis

Specific Scientific Field

Analytical chemistry and pharmaceutical quality control.

Summary of Application

Bivalirudin Impurity 1 is analyzed as part of quality control measures for Bivalirudin formulations. It is essential to monitor impurities to ensure product safety and efficacy.

Experimental Procedures

Laboratories use reversed-phase columns to separate and quantify impurities. Bivalirudin Impurity 1 is specifically targeted in these analyses .

Bivalirudin-Specific Monitoring Assays in Ventricular Assist Devices (VAD)

Specific Scientific Field

Cardiology and mechanical circulatory support.

Summary of Application

Bivalirudin is used in patients with ventricular assist devices (VADs) to prevent clotting within the device. Monitoring assays estimate bivalirudin concentration, ensuring therapeutic levels.

Experimental Procedures

Commercially available kits estimate bivalirudin concentration using dTT or chromogenic anti-factor IIa assays. Clinically generated results from VAD patients treated with bivalirudin are compared .

Propiedades

Número CAS |

72378-50-8 |

|---|---|

Nombre del producto |

Bivalirudin Impurity 1 |

Fórmula molecular |

C6H8N2O4 |

Peso molecular |

172.14 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

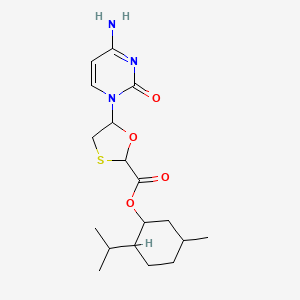

![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)